Functional Potency in Positive Inotropy: Methacholine vs. Carbachol and Bethanechol
In a direct comparative study of choline esters on the positive inotropic effect in guinea pig ventricular myocardium, methacholine (acetyl-beta-methylcholine) demonstrated an EC50 of 35 μmol/L, which is nearly equipotent to carbachol (EC50 = 32 μmol/L) but 4x more potent than bethanechol (EC50 = 142 μmol/L) [1]. Furthermore, methacholine and carbachol achieved a maximal response of 100% of the control, while bethanechol's maximal response was only 58% [1]. This demonstrates that even within the same class, the efficacy and potency vary significantly.
| Evidence Dimension | Positive inotropic effect (EC50) |
|---|---|
| Target Compound Data | 35 μmol/L (as methacholine, the acetyl ester) |
| Comparator Or Baseline | Carbachol (EC50 = 32 μmol/L); Bethanechol (EC50 = 142 μmol/L) |
| Quantified Difference | Methacholine is 1.1x less potent than carbachol and 4.1x more potent than bethanechol. |
| Conditions | Isometrically contracting papillary muscles of reserpine-pretreated guinea pigs, electrically driven at 0.2 Hz. |
Why This Matters
This data is critical for researchers selecting an agonist to evoke a specific magnitude of response; bethanechol will produce a much weaker maximal effect, while methacholine and carbachol are nearly interchangeable in this specific assay context.
- [1] Korth M, et al. Muscarinic receptors mediate negative and positive inotropic effects in mammalian ventricular myocardium: differentiation by agonists. Br J Pharmacol. 1987. View Source
